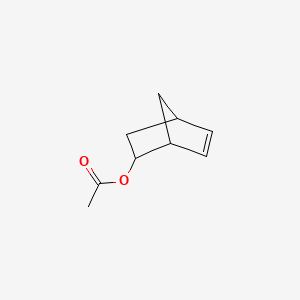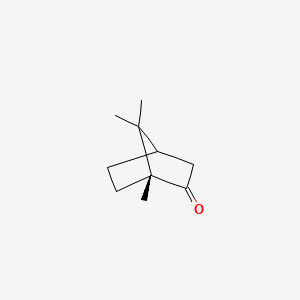
N-amino-N'-(3,4-dimethylphenyl)carbamimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “N-amino-N'-(3,4-dimethylphenyl)carbamimidothioic acid” is known as 2-Allylphenol. It is a small molecule with the molecular formula C9H10O. This compound is a clear, colorless to light yellow liquid and is used as an intermediate in the synthesis of various metabolites, including those of Diclofenac, a nonsteroidal anti-inflammatory compound and cyclooxygenase inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Allylphenol can be synthesized through several methods. One common approach involves the attachment of electron-attracting groups such as nitro groups to the aromatic ring in ortho and para positions relative to the hydroxyl group. Alternatively, the hydroxyl group can be converted into methoxy or acetyl groups.
Industrial Production Methods
Industrial production of 2-Allylphenol typically involves the use of advanced organic synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
2-Allylphenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of various oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Allylphenol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of 2-Allylphenol include various oxidized, reduced, and substituted derivatives. These products have diverse applications in organic synthesis and industrial processes.
Aplicaciones Científicas De Investigación
2-Allylphenol has several scientific research applications, including:
Fungicidal Properties: It is noted for its inhibitory effects on certain plant pathogens, such as Botrytis cinerea and Magnaporthe oryzae.
Metabolic Pathways: Studies have identified several metabolites of 2-Allylphenol and proposed biodegradation pathways.
Residue Analysis in Agriculture: It is used in enzyme-linked immunosorbent assays for analyzing residues in agricultural products.
Chemical Synthesis Applications: It is used in cross-coupling reactions with ketones to produce benzoxepins.
Polymerization: It is relevant in polymer science, particularly in electroinitiated polymerization.
Mecanismo De Acción
The mechanism of action of 2-Allylphenol involves its role as a respiration inhibitor. It induces cyanide-resistant respiration and depletes ATP content in certain plant pathogens, leading to their inhibition. The molecular targets and pathways involved include the induction of alternative respiratory pathways and the disruption of energy production.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 2-Allylphenol include:
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Allylbenzene: An aromatic compound with an allyl group attached to a benzene ring.
2-Methoxyphenol: An aromatic compound with a methoxy group attached to a benzene ring.
Uniqueness
2-Allylphenol is unique due to its specific structure, which combines an allyl group and a hydroxyl group attached to a benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, including fungicidal activity and organic synthesis.
Propiedades
IUPAC Name |
N-amino-N'-(3,4-dimethylphenyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-3-4-8(5-7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBHNOLKPPEJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(NN)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C(NN)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B7767027.png)












